N-(5-fluoro-2-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
Description
This compound features a 5-fluoro-2-methylphenyl group linked via an acetamide moiety to a piperidine ring substituted with a 3-(3-fluorophenyl)-1,2,4-oxadiazole (Figure 1). The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2/c1-14-5-6-18(24)12-19(14)25-20(29)13-28-9-7-15(8-10-28)22-26-21(27-30-22)16-3-2-4-17(23)11-16/h2-6,11-12,15H,7-10,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJHHNZRBIEOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-fluoro-2-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorinated aromatic rings : These enhance lipophilicity and may influence receptor binding.
- Piperidine moiety : Known for its role in various pharmacological activities.
- Oxadiazole ring : Associated with significant biological activity, particularly in anticancer research.
Chemical Formula
The molecular formula is .
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit promising anticancer properties. A study highlighted that derivatives of oxadiazole showed cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- PANC-1 (pancreatic cancer)
The IC50 values for these compounds often fell within the micromolar range, indicating significant activity against cancer cells while sparing normal cells at higher concentrations .
The proposed mechanisms of action for oxadiazole derivatives include:
- Induction of Apoptosis : Flow cytometry assays revealed that certain derivatives activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some compounds were shown to arrest the cell cycle at the G0-G1 phase, thereby inhibiting proliferation .
Pharmacological Studies
A comprehensive review of 1,2,4-oxadiazole derivatives noted their ability to selectively inhibit certain enzymes related to cancer progression. For instance, specific compounds demonstrated high selectivity against human carbonic anhydrases (hCA) associated with tumor growth .
Case Studies
- Study on MCF-7 Cells :
- Inhibition Studies :
Table 1: Biological Activity of Selected Oxadiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | HeLa | 2.41 | Cell cycle arrest |
| 16a | PANC-1 | 0.89 | Selective hCA IX inhibition |
| 17b | SK-MEL-2 | 1.25 | Apoptosis and cell cycle arrest |
Table 2: Comparative Analysis of Anticancer Activity
| Compound | Cancer Type | IC50 Range (µM) | Reference Compound |
|---|---|---|---|
| N-(5-fluoro...) | Breast Cancer (MCF-7) | 0.65 - 2.41 | Doxorubicin |
| N-(5-fluoro...) | Cervical Cancer (HeLa) | <5 | Cisplatin |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
a) N-(5-Fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide ()
- Structural Difference : Replaces the piperidine-oxadiazole system with a piperazine ring and lacks the oxadiazole moiety.
- Implications : Piperazine derivatives often exhibit enhanced solubility due to the basic nitrogen, but reduced metabolic stability compared to oxadiazole-containing analogs .
- Activity : Piperazine-based acetamides are frequently explored for CNS targets (e.g., serotonin receptors), whereas oxadiazole-containing compounds are prioritized for antimicrobial or kinase inhibition .
b) N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Structural Difference : Substitutes oxadiazole with a 1,2,4-triazole ring and introduces a sulfanyl linker.
- Implications : The triazole ring offers stronger hydrogen-bonding capacity, while the sulfanyl group increases molecular weight (MW: ~480 g/mol vs. target compound’s ~440 g/mol) and may affect membrane permeability .
- Activity : Triazole-sulfanyl analogs are commonly associated with antifungal or antiproliferative activity, as seen in studies of similar compounds .
Fluorine Substitution Patterns
a) N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide ()
- Structural Difference : Replaces the 5-fluoro-2-methylphenyl group with a 4-fluorophenyl moiety and uses a thiadiazole ring.
- Implications: Mono-fluorination at the para position reduces steric hindrance compared to the ortho-methyl and meta-fluoro substituents in the target compound. Thiadiazoles are less metabolically stable than oxadiazoles due to sulfur oxidation .
- Activity : Thiadiazole derivatives are often explored for antibacterial applications but may exhibit higher toxicity profiles .
b) N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide ()
- Structural Difference : Incorporates an imidazole ring and methylsulfinyl group.
- However, the methylsulfinyl group increases polarity, which may limit blood-brain barrier penetration .
a) N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide ()
- Key Difference : Contains a nitro-furan group instead of oxadiazole.
- Implications: Nitrofurans are associated with carcinogenicity in rodent models (e.g., kidney and lung tumors) due to nitro-reduction metabolites. The absence of a nitro group in the target compound likely improves safety .
b) Hydroxyacetamide Derivatives ()
Key Research Findings
- Synthetic Feasibility : The target compound’s oxadiazole ring can be synthesized via cyclization reactions similar to those used for triazoles (e.g., TFA-mediated cyclization, ), with yields comparable to analogs (~19–60%) .
- Bioisosteric Advantage : The 1,2,4-oxadiazole in the target compound provides superior metabolic stability over ester-based analogs, as demonstrated in studies of related structures .
- Fluorine Impact : Dual fluorination likely enhances target binding through hydrophobic and electrostatic interactions, a trend observed in fluorinated acetamide derivatives (e.g., ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
